molecular formula C12H17FN2S B3986504 N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea

N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea

Cat. No. B3986504
M. Wt: 240.34 g/mol
InChI Key: JVQRBKFTSHCKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea, also known as Raltegravir, is an antiretroviral drug used for the treatment of HIV infections. It belongs to the class of integrase inhibitors, which inhibit the integration of viral DNA into the host genome.

Mechanism of Action

N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea works by inhibiting the integration of viral DNA into the host genome. It binds to the active site of the integrase enzyme, preventing the formation of the pre-integration complex. This prevents the viral DNA from integrating into the host genome, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated with minimal side effects. The most common side effects reported are gastrointestinal symptoms such as nausea, diarrhea, and abdominal pain. This compound has also been associated with elevations in liver enzymes, although this is rare. In terms of biochemical effects, this compound has been shown to reduce viral load and increase CD4 cell count in HIV-infected patients.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea is its high potency and specificity for the integrase enzyme. This makes it an ideal tool for studying the role of integrase in viral replication and integration. However, one limitation of this compound is its high cost, which may limit its use in some lab experiments.

Future Directions

There are several future directions for N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea research. One area of interest is the development of new integrase inhibitors with improved potency and selectivity. Another area of interest is the study of the long-term effects of this compound on viral replication and immune function. Additionally, this compound may have potential applications in the treatment of other viral infections, such as hepatitis B and C.

Scientific Research Applications

N-(4-fluorophenyl)-N'-(3-methylbutyl)thiourea has been extensively studied for its efficacy and safety in the treatment of HIV infections. It has been shown to be highly effective in reducing viral load and increasing CD4 cell count in both treatment-naive and treatment-experienced patients. This compound has also been studied in combination with other antiretroviral drugs, and has been found to be well-tolerated with minimal drug interactions.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methylbutyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2S/c1-9(2)7-8-14-12(16)15-11-5-3-10(13)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQRBKFTSHCKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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